Picomolar Binding Affinity of Y4R agonist-2 vs. Human Pancreatic Polypeptide (hPP)
In radioligand competition binding assays, Y4R agonist-2 demonstrates a binding affinity (Ki) of 0.033 nM, which is significantly higher than that of the endogenous Y4R ligand, human pancreatic polypeptide (hPP). The study reports that Y4R agonist-2 and its structural analog (compound 18) exhibit pKi values greater than 10, indicating picomolar affinity and a substantial increase in binding strength compared to hPP [1]. This quantitative difference is crucial for experiments requiring maximal receptor occupancy at low ligand concentrations.
| Evidence Dimension | Binding Affinity (Ki/pKi) |
|---|---|
| Target Compound Data | Ki = 0.033 nM; pKi > 10 |
| Comparator Or Baseline | Human Pancreatic Polypeptide (hPP); pKi value not explicitly stated but reported as lower than pKi >10 for compounds 18 and 24 |
| Quantified Difference | pKi >10 for Y4R agonist-2 is reported as higher than hPP |
| Conditions | Radioligand competition binding assay at human Y4R |
Why This Matters
This picomolar affinity enables the use of lower compound concentrations in assays, reducing non-specific binding and improving signal-to-noise ratios, which is critical for sensitive pharmacological studies and potential therapeutic development.
- [1] Konieczny, A., Conrad, M., Ertl, F. J., Gleixner, J., Gattor, A. O., Grätz, L., Schmidt, M. F., Neu, E., Horn, A. H. C., Wifling, D., Gmeiner, P., Clark, T., Sticht, H., & Keller, M. (2021). N-Terminus to Arginine Side-Chain Cyclization of Linear Peptidic Neuropeptide Y Y4 Receptor Ligands Results in Picomolar Binding Constants. Journal of Medicinal Chemistry, 64(22), 16746–16769. View Source
